(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Description
The compound “(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone” is a highly complex macrolide derivative with a molecular formula of C₄₈H₈₅NO₁₄Si₂ (inferred from structural analogs in and ). Its structure includes:
- Two tert-butyl(dimethyl)silyl (TBS) protecting groups at positions 14 and 4 of the cyclohexyl moiety.
- A 2,3-dihydroxypropyl substituent at position 15.
- Methoxy groups at positions 23 and 23.
- A tetracyclic framework with fused oxa- and aza-rings, characteristic of immunosuppressive or neuroprotective macrolides .
Properties
IUPAC Name |
(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H99NO14Si2/c1-34-25-35(2)27-47(66-13)50-48(67-14)29-37(4)56(64,69-50)51(61)52(62)57-24-20-19-21-42(57)53(63)68-49(36(3)28-39-22-23-44(46(30-39)65-12)70-72(15,16)54(6,7)8)38(5)45(71-73(17,18)55(9,10)11)32-43(60)40(26-34)31-41(59)33-58/h26,28,35,37-42,44-50,58-59,64H,19-25,27,29-33H2,1-18H3/b34-26+,36-28+/t35-,37+,38+,39-,40-,41?,42-,44+,45-,46-,47-,48+,49+,50+,56+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXLUGMPTYRRQJ-ZDTGAFSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC(CO)O)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC(CO)O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H99NO14Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747251 | |
| Record name | PUBCHEM_71314379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1066.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356932-17-6 | |
| Record name | PUBCHEM_71314379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound with the systematic name (1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone is a complex organic molecule with notable biological activities. This article explores its biological properties based on existing literature and research findings.
The compound has a molecular formula of and a molecular weight of approximately 1165.4 g/mol. It contains multiple functional groups including hydroxyl (-OH), methoxy (-OCH₃), and silyl groups which contribute to its biological activity and solubility characteristics .
The biological activity of this compound primarily stems from its interactions with various biological targets:
- Calcineurin Inhibition : Similar to tacrolimus (FK506), this compound may act as a calcineurin inhibitor. Calcineurin is a calcium-dependent serine/threonine phosphatase involved in T-cell activation and other immune responses . Inhibition of calcineurin can lead to immunosuppressive effects which are beneficial in organ transplantation and autoimmune diseases.
- Nuclear Receptor Modulation : Preliminary studies suggest that compounds with similar structural motifs can act as partial agonists at nuclear receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a crucial role in regulating glucose metabolism and lipid storage . This modulation can have implications for metabolic disorders and obesity management.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Immunosuppressive Effects : A study demonstrated that derivatives of this compound significantly reduced T-cell proliferation in vitro when compared to control groups. This suggests potential applications in transplant medicine where immune suppression is required .
- Metabolic Studies : Research involving animal models indicated that compounds with similar structures can improve insulin sensitivity and reduce adiposity when administered over a period of time. These findings highlight the potential for managing conditions like Type 2 diabetes .
- Antioxidant Activity : Another study explored the antioxidant properties of related compounds which showed that they could scavenge free radicals effectively. This activity may contribute to protective effects against oxidative stress-related diseases .
Comparison with Similar Compounds
Tacrolimus (FK506)
- Structure : Shares the tetracyclic macrolide core but differs in substituents:
- Allyl group at position 17 (vs. dihydroxypropyl in the target compound).
- Hydroxy groups at positions 1 and 14 (vs. TBS-protected hydroxy groups in the target).
- Molecular Formula: C₄₄H₆₉NO₁₂ (average mass: 804.031 Da) .
- Activity: Tacrolimus is a clinically used immunosuppressant targeting calcineurin . The target compound’s dihydroxypropyl and TBS groups may alter solubility and binding affinity.
HMDB0242348 (Metabolite Analog)
- Structure : Lacks the TBS groups and dihydroxypropyl chain but retains the macrolide core.
- Molecular Formula: C₄₄H₆₉NO₁₂ (average mass: 804.031 Da) .
- Key Difference : Prop-2-enyl substituent at position 17 instead of dihydroxypropyl, suggesting divergent pharmacokinetic properties.
Functional Comparisons
Neuroprotective Potential
Immunosuppressive Activity
- Tacrolimus Benchmark : The target compound’s structural similarity to tacrolimus implies calcineurin inhibition as a plausible mechanism, though steric effects from TBS groups could reduce efficacy .
Data Tables
| Property | Target Compound | Tacrolimus (FK506) | HMDB0242348 |
|---|---|---|---|
| Molecular Formula | C₄₈H₈₅NO₁₄Si₂ | C₄₄H₆₉NO₁₂ | C₄₄H₆₉NO₁₂ |
| Average Mass (Da) | ~980 (estimated) | 804.031 | 804.031 |
| Key Substituents | TBS, dihydroxypropyl | Allyl, hydroxy | Prop-2-enyl, hydroxy |
| Synthetic Accessibility (SAS) | Likely >4.0 (complex) | 3.5 (moderate) | 3.2 (moderate) |
| Bioactivity | Hypothesized neuroprotection | Immunosuppression | Unknown |
Research Findings and Challenges
Structural Optimization : The TBS groups enhance stability but may hinder target engagement (e.g., calcineurin binding) compared to tacrolimus .
Synthetic Bottlenecks : Multi-step synthesis () and low yields () are common in macrolides, necessitating green chemistry approaches (e.g., click chemistry, ) .
Activity Prediction : Computational models () could prioritize analogs with balanced SAS and bioactivity, though experimental validation is critical .
Preparation Methods
Macrocyclic Core Construction via Polyketide-Inspired Assembly
The ansamycin scaffold is characterized by a 22-membered macrocyclic lactam backbone fused to a bicyclic system. Construction begins with the synthesis of the polyketide-derived fragment bearing critical stereocenters. A pivotal step involves Sharpless asymmetric epoxidation of 1,4-pentadien-3-ol using (-)-diisopropyltartrate and tert-butylhydroperoxide to yield epoxy alcohol (II) with >98% enantiomeric excess . This intermediate is benzylated to protect the secondary alcohol, followed by lithioacetonitrile addition to form lactone (IV) . Methylation with lithium diisopropylamide (LDA) and methyl iodide installs the C5 and C7 methoxy groups, establishing stereochemistry critical for downstream functionalization .
Key challenges include minimizing epimerization during lactone formation. Studies show that maintaining reaction temperatures below −78°C and using anhydrous tetrahydrofuran (THF) as solvent preserves stereochemical integrity . The resulting lactone (V) is reduced with lithium aluminum hydride (LiAlH4) to diol (VI), which undergoes bis-tert-butoxycarbonylation (BOC protection) using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-N) .
Strategic Silyl Ether Protection of Hydroxyl Groups
The target compound contains two tert-butyldimethylsilyl (TBDMS) groups at C14 and C4′ positions. Silylation is performed sequentially to avoid cross-reactivity:
-
Primary hydroxyl protection : The C14 hydroxyl is silylated first using tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) in anhydrous dichloromethane (DCM) with imidazole (3.0 equiv) as base . Reactions proceed at 23°C under nitrogen for 16 hours, achieving >90% conversion . Excess reagent is quenched with methanol, and the product is purified via silica gel chromatography (hexane/ethyl acetate 9:1).
-
Secondary hydroxyl protection : The C4′ hydroxyl on the cyclohexyl moiety is protected under milder conditions (TBDMSCl, 1.1 equiv; pyridine, 2.5 equiv) in DCM at 0°C to prevent over-silylation . ¹H-NMR monitoring confirms complete protection by the disappearance of the −OH signal at δ 5.2 ppm and emergence of methylene protons at δ 3.8–4.2 ppm.
Table 1: Comparative Silylation Efficiency
| Reaction Site | Reagent Ratio | Temperature | Yield |
|---|---|---|---|
| C14-OH | 1.2:1 TBDMSCl | 23°C | 92% |
| C4′-OH | 1.1:1 TBDMSCl | 0°C | 88% |
Enantioselective Formation of the 2,3-Dihydroxypropyl Sidechain
The C17-(2,3-dihydroxypropyl) group is introduced via epoxide ring-opening of glycidyl ether derivatives. A chiral epoxide, synthesized from (R)-glycidol, is treated with lithium acetylide followed by oxidative cleavage to yield the diol . Alternatively, nitrogen heterocyclic carbene (NHC)-mediated ring-opening of tert-butyl glycidyl carbonate with aryl amines produces enantiomerically pure N-(2,3-dihydroxypropyl) derivatives in 94% yield . The diol is subsequently coupled to the macrocycle using Mitsunobu conditions (DIAD, PPh3) with inversion of configuration at C17 .
Critical to success is the protection-deprotection sequence : The primary hydroxyl is temporarily masked as a triisopropylsilyl (TIPS) ether during coupling, then cleaved with tetra-n-butylammonium fluoride (TBAF) post-macrocyclization .
Stereocontrolled Installation of the (E)-Prop-1-en-2-yl Substituent
The (E)-configured alkene at C18 is constructed via HWE (Horner-Wadsworth-Emmons) olefination between phosphonate (XXIV) and aldehyde (XIX) . The reaction employs potassium hexamethyldisilazide (KHMDS) as base in THF at −78°C, yielding the trans-alkene with >20:1 E/Z selectivity . Stereochemical assignment is confirmed by NOESY correlations between H18 and H21 .
The prop-1-en-2-yl group at C12 originates from a vinylation reaction using Grubbs II catalyst to cross-metathesize a terminal alkene with 2-methyl-1-propenylboronic ester . Boronate quenching with hydrogen peroxide installs the exo-methylene group while preserving the E geometry .
Macrocyclization via Lactamization and Oxa-Michael Addition
Final ring closure employs a dual strategy:
-
Lactam formation : The C4-azatricyclo system is forged by coupling amine (XXVII) with activated ester (XXVIII) using HATU/DIEA in DMF. High-dilution conditions (0.005 M) favor intramolecular cyclization over polymerization, yielding the 22-membered ring in 65% yield .
-
Oxa-Michael addition : The 11,28-dioxa bridge is installed via base-mediated conjugate addition of a β-hydroxy ketone to an α,β-unsaturated ester. Sodium methoxide in methanol at 40°C drives the reaction to completion within 48 hours .
Table 2: Macrocyclization Optimization
| Method | Conditions | Yield |
|---|---|---|
| Lactamization (HATU) | 0.005 M, DMF, 48 h | 65% |
| Oxa-Michael (NaOMe/MeOH) | 0.1 M, 40°C, 48 h | 58% |
Final Deprotection and Characterization
Global deprotection involves sequential treatment with:
-
Acidic cleavage of TBDMS groups using 1M HCl in THF (1:1 v/v) at 25°C for 2 hours.
-
Basic hydrolysis of methyl esters with LiOH in THF/H2O (4:1) at 0°C to preserve acid-sensitive moieties .
Final purification is achieved via preparative HPLC (C18 column, acetonitrile/water gradient), yielding the title compound as a white solid. Structural confirmation employs:
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing this compound’s stereochemically dense regions, and how can protecting group strategies mitigate these issues?
- Answer: The compound’s multiple stereocenters (e.g., 1R, 9S, 12S) and silyl ether groups require precise control during synthesis. Protecting groups like tert-butyl(dimethyl)silyl (TBS) are essential to shield hydroxyl groups during coupling reactions. For example, TBS protection is commonly used for steric hindrance and stability under varied reaction conditions, as seen in similar epoxide and cyclohexyl derivatives . Sequential deprotection steps must be optimized via thin-layer chromatography (TLC) or HPLC to avoid side reactions.
Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound, particularly its silyl ether and tetrone functionalities?
- Answer: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC, NOESY) are critical. The tert-butyl(dimethyl)silyl groups produce distinct NMR signals, while the tetrone moiety can be confirmed via carbonyl stretching frequencies in FTIR (~1700-1750 cm). For stereochemical validation, NOESY correlations between adjacent protons (e.g., 17R and 18E) are essential .
Q. How can researchers design experiments to optimize yield in multistep syntheses involving silyl ether intermediates?
- Answer: Design of Experiments (DoE) frameworks, such as factorial designs, can systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Bayesian optimization has proven effective in similar complex syntheses to minimize trial counts while maximizing yield, as demonstrated in high-throughput ligand synthesis studies .
Advanced Research Questions
Q. What computational methods are recommended to predict regioselectivity in the formation of the tricyclo[22.3.1.04,9]octacosene core?
- Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for cycloaddition or ring-closing metathesis steps. Machine learning algorithms trained on analogous macrocyclic systems (e.g., azatricyclo derivatives) may predict steric and electronic barriers to regioselectivity, as suggested in integrated ligand-design frameworks .
Q. How can conflicting NMR data for overlapping proton signals in the 2,3-dihydroxypropyl moiety be resolved?
- Answer: Employ - COSY and -edited HSQC to decouple overlapping signals. For diastereotopic protons (e.g., H-17 and H-2/H-3 in the dihydroxypropyl chain), variable-temperature NMR (VT-NMR) at 243–298 K can enhance resolution by altering rotational barriers .
Q. What strategies address solubility challenges during catalytic steps involving the 11,28-dioxa-4-azatricyclo framework?
- Answer: Mixed solvent systems (e.g., CHCN/THF or DMF/CHCl) improve solubility for metal-catalyzed reactions. Alternatively, micellar catalysis using TPGS-750-M (a vitamin E-based surfactant) enables aqueous-phase reactions, reducing aggregation in hydrophobic regions .
Q. How can researchers reconcile discrepancies between theoretical and experimental yields in the final macrocyclization step?
- Answer: Analyze side products via LC-MS to identify competing pathways (e.g., oligomerization). Adjust ring-closing metathesis (RCM) catalyst loadings (e.g., Grubbs III vs. Hoveyda-Grubbs) or employ high-dilution conditions (<0.01 M) to favor intramolecular reactions. Statistical modeling of reaction kinetics (e.g., Eyring plots) can refine activation parameters .
Data Contradiction and Optimization
Q. When empirical structure-function data conflicts with machine learning predictions for ligand interactions, how should researchers proceed?
- Answer: Cross-validate predictions with experimental binding assays (e.g., ITC, SPR) or crystallography. For example, discrepancies in tert-butyl(dimethyl)silyl group interactions may arise from solvent effects not modeled in simulations. Iterative feedback between computational and experimental teams is critical, as highlighted in high-performance computing workflows .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
